molecular formula C15H17ClN2O4 B3899313 1-(5-Acetamido-2-chlorobenzoyl)piperidine-2-carboxylic acid

1-(5-Acetamido-2-chlorobenzoyl)piperidine-2-carboxylic acid

Cat. No.: B3899313
M. Wt: 324.76 g/mol
InChI Key: XPBDUBSXEGHTDO-UHFFFAOYSA-N
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Description

1-(5-Acetamido-2-chlorobenzoyl)piperidine-2-carboxylic acid is a complex organic compound that features a piperidine ring substituted with an acetamido group, a chlorobenzoyl group, and a carboxylic acid group

Properties

IUPAC Name

1-(5-acetamido-2-chlorobenzoyl)piperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O4/c1-9(19)17-10-5-6-12(16)11(8-10)14(20)18-7-3-2-4-13(18)15(21)22/h5-6,8,13H,2-4,7H2,1H3,(H,17,19)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPBDUBSXEGHTDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)Cl)C(=O)N2CCCCC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Acetamido-2-chlorobenzoyl)piperidine-2-carboxylic acid typically involves multi-step organic reactions. One common route includes the acylation of piperidine derivatives followed by chlorination and subsequent acetamidation. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as recrystallization and chromatography are essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Acetamido-2-chlorobenzoyl)piperidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Halogen atoms can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(5-Acetamido-2-chlorobenzoyl)piperidine-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Industry: The compound can be used in the production of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism by which 1-(5-Acetamido-2-chlorobenzoyl)piperidine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The acetamido and chlorobenzoyl groups can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The piperidine ring provides structural stability and can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    1-(5-Amino-2-chlorobenzoyl)piperidine-2-carboxylic acid: Similar structure but with an amino group instead of an acetamido group.

    1-(5-Acetamido-2-fluorobenzoyl)piperidine-2-carboxylic acid: Similar structure but with a fluorine atom instead of a chlorine atom.

    1-(5-Acetamido-2-chlorobenzoyl)pyrrolidine-2-carboxylic acid: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

Uniqueness: 1-(5-Acetamido-2-chlorobenzoyl)piperidine-2-carboxylic acid is unique due to the specific combination of functional groups and the piperidine ring, which confer distinct chemical properties and biological activities. The presence of both acetamido and chlorobenzoyl groups allows for versatile chemical modifications and interactions with biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Acetamido-2-chlorobenzoyl)piperidine-2-carboxylic acid
Reactant of Route 2
1-(5-Acetamido-2-chlorobenzoyl)piperidine-2-carboxylic acid

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